molecular formula C17H10N2O6 B8046394 6-[(2,4-Dioxo-1,3-benzoxazin-6-yl)methyl]-1,3-benzoxazine-2,4-dione

6-[(2,4-Dioxo-1,3-benzoxazin-6-yl)methyl]-1,3-benzoxazine-2,4-dione

Cat. No.: B8046394
M. Wt: 338.27 g/mol
InChI Key: FFGYFNYEJKWSKW-UHFFFAOYSA-N
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Description

6-[(2,4-Dioxo-1,3-benzoxazin-6-yl)methyl]-1,3-benzoxazine-2,4-dione is a complex organic compound characterized by its unique benzoxazine and benzoxazinone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(2,4-Dioxo-1,3-benzoxazin-6-yl)methyl]-1,3-benzoxazine-2,4-dione typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-aminobenzoic acid with phthalic anhydride to form the intermediate benzoxazinone. This intermediate is then reacted with formaldehyde and an appropriate amine to yield the final benzoxazine-dione compound. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

6-[(2,4-Dioxo-1,3-benzoxazin-6-yl)methyl]-1,3-benzoxazine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce alkyl or aryl groups into the benzoxazine or benzoxazinone rings.

Scientific Research Applications

6-[(2,4-Dioxo-1,3-benzoxazin-6-yl)methyl]-1,3-benzoxazine-2,4-dione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.

    Industry: Used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 6-[(2,4-Dioxo-1,3-benzoxazin-6-yl)methyl]-1,3-benzoxazine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s benzoxazine and benzoxazinone rings can form stable complexes with these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 6-[(2,4-Dioxo-1,3-benzoxazin-6-yl)methyl]-1,3-benzoxazine-2,4-dione
  • 4-((2,3-Dihydro-2,6-dimethyl-3-oxobenzo[b][1,4]oxazin-4-yl)methyl)-1,3-benzoxazine-2,4-dione

Uniqueness

This compound is unique due to its specific combination of benzoxazine and benzoxazinone rings, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in various scientific fields.

Properties

IUPAC Name

6-[(2,4-dioxo-1,3-benzoxazin-6-yl)methyl]-1,3-benzoxazine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10N2O6/c20-14-10-6-8(1-3-12(10)24-16(22)18-14)5-9-2-4-13-11(7-9)15(21)19-17(23)25-13/h1-4,6-7H,5H2,(H,18,20,22)(H,19,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFGYFNYEJKWSKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1CC3=CC4=C(C=C3)OC(=O)NC4=O)C(=O)NC(=O)O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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